molecular formula C16H12Cl2N2O2S B2596760 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313662-02-1

2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2596760
CAS No.: 313662-02-1
M. Wt: 367.24
InChI Key: YUAHXWJLWOIJOW-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .

Scientific Research Applications

2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
  • 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)aniline
  • 2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)phenol

Uniqueness

2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ethoxy group enhances its solubility and bioavailability compared to similar compounds .

Properties

IUPAC Name

2,4-dichloro-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-2-22-12-4-3-5-13-14(12)19-16(23-13)20-15(21)10-7-6-9(17)8-11(10)18/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAHXWJLWOIJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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